The Multifaceted Biological Activities of (1S)-Cyclohex-3-ene-1-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
The Multifaceted Biological Activities of (1S)-Cyclohex-3-ene-1-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The (1S)-cyclohex-3-ene-1-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a particular focus on their anti-inflammatory, anticancer, and antiproliferative properties. We delve into the intricate mechanisms of action, including the modulation of key signaling pathways such as NF-κB and the inhibition of epigenetic regulators like EZH2. Furthermore, this guide offers a comprehensive analysis of the structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives. To empower researchers in the field, we provide detailed, field-proven protocols for essential in vitro assays and illustrative diagrams of the pertinent biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the (1S)-cyclohex-3-ene-1-carboxylic acid core.
Introduction: The Emergence of a Versatile Scaffold
(1S)-cyclohex-3-ene-1-carboxylic acid is a chiral molecule that has garnered considerable attention as a versatile building block in the synthesis of complex bioactive compounds.[1][2] While its intrinsic biological activity is not extensively documented, its true potential is unlocked through chemical modification, leading to a wide spectrum of derivatives with pronounced pharmacological effects.[3][4] The cyclohexene ring provides a unique three-dimensional architecture that can be strategically functionalized to interact with various biological targets with high specificity. This guide will explore the journey from this foundational scaffold to the development of potent drug candidates.
Anticancer and Antiproliferative Activities: Targeting the Hallmarks of Cancer
Derivatives of (1S)-cyclohex-3-ene-1-carboxylic acid have demonstrated significant promise as anticancer and antiproliferative agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.
Induction of Cell Cycle Arrest and Apoptosis
A notable mechanism of action for several cyclohexene carboxylic acid derivatives is the induction of cell cycle arrest, primarily at the G0/G1 phase, and the subsequent triggering of apoptosis.[5] This is a critical therapeutic strategy, as uncontrolled cell proliferation is a fundamental characteristic of cancer.
One key target that has been identified is the Enhancer of Zeste Homolog 2 (EZH2) , a histone methyltransferase that is often overexpressed in various cancers, including glioblastoma.[5] EZH2 plays a pivotal role in gene silencing and cell cycle progression. Certain cyclohexene oxide derivatives have been shown to interfere with EZH2, leading to the upregulation of cyclin-dependent kinase inhibitors such as p27 and p16.[5] This, in turn, halts the cell cycle and prevents cancer cells from dividing.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of these derivatives is highly dependent on their chemical structure. For instance, in a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives, the nature and position of substituents on the phenyl rings significantly influence their ability to inhibit cancer cell growth.[6]
Key SAR Observations for Anticancer Activity:
-
Aromatic Substituents: The presence and electronic nature of substituents on the aryl rings can dramatically alter the cytotoxic activity.
-
Cyclohexene Ring Conformation: The stereochemistry and conformation of the cyclohexene ring are crucial for optimal binding to the target protein.
Quantitative Data on Antiproliferative Activity
The antiproliferative effects of various (1S)-cyclohex-3-ene-1-carboxylic acid derivatives have been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting a specific biological or biochemical function.
| Derivative Class | Cancer Cell Line | Assay | IC50 / Activity | Reference(s) |
| Cyclohexene oxide | Glioblastoma (GBM) | Cell Viability | Lowest IC50 among tested analogues | [5] |
| Amidrazone | Human peripheral blood mononuclear cells (PBMCs) | Antiproliferation | >90% inhibition at 100 µg/mL (for derivatives 2a, 2d, 2f) | [3][7] |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate | Human colon carcinoma (HCT116) | Clonogenic Assay | Effective at 20–40 µM | [6] |
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Several derivatives of (1S)-cyclohex-3-ene-1-carboxylic acid have demonstrated potent anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[8]
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to inhibit the secretion of these pro-inflammatory cytokines, suggesting an interference with the NF-κB pathway.[3][7]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory activity of these derivatives is also finely tuned by their chemical structure. For amidrazone derivatives, the following SAR has been observed:[3][7]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the amidrazone moiety significantly impact the inhibition of cytokine secretion. For example, a 4-chlorophenyl substituent has been associated with potent inhibition of TNF-α, IL-6, and IL-10.
-
The Role of the Double Bond: The presence of the double bond in the cyclohexene ring appears to be important for anti-inflammatory activity.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of cyclohexene carboxylic acid derivatives have been quantified by measuring the inhibition of pro-inflammatory cytokine production.
| Derivative | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-10 Inhibition (%) | Reference(s) |
| Amidrazone 2f | 10, 50, 100 | ~66-81 | Not specified | Not specified | [3][7] |
| Amidrazone 2b | 100 | Significant | Significant | Significant | [3][7] |
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and validation of the biological activities of (1S)-cyclohex-3-ene-1-carboxylic acid derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.
Assessment of Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Measurement of Cytokine Secretion: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol (Sandwich ELISA for TNF-α):
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for TNF-α (diluted in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block any remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add cell culture supernatants (containing the secreted TNF-α) and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop.
-
Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., 2 N H2SO4). The color will change to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and determine the concentration of TNF-α in the samples.
Analysis of Protein Expression: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Sample Preparation: Lyse cells treated with the test compounds in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., EZH2, p27, p-IκB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
In Vivo Studies and Future Directions
While in vitro assays provide valuable initial data, the translation of these findings into clinically effective therapies requires in vivo validation. Studies in animal models are crucial to assess the efficacy, pharmacokinetics, and safety of these compounds.
Some derivatives of cyclohexene carboxylic acid have been evaluated in murine models of inflammation and cancer. For example, aryl-cyclohexanone derivatives have shown protective effects in a lipopolysaccharide (LPS)-induced acute lung injury model in mice, demonstrating a reduction in leukocyte migration and pro-inflammatory cytokine secretion.[9] In the context of cancer, a cyclohexene oxide derivative has been shown to inhibit tumorigenesis in a glioblastoma xenograft model in nude mice.[5]
Future research should focus on:
-
Optimizing Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their in vivo efficacy and safety.
-
Exploring Novel Derivatives: Synthesizing and screening new derivatives to identify compounds with improved potency, selectivity, and novel mechanisms of action.
-
Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing therapies to overcome drug resistance and enhance therapeutic outcomes.
Conclusion
The (1S)-cyclohex-3-ene-1-carboxylic acid scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The derivatives of this versatile molecule have demonstrated significant potential in the fields of oncology and inflammation, with well-defined mechanisms of action and clear structure-activity relationships. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this promising class of compounds, ultimately contributing to the development of new and effective medicines for a range of human diseases.
References
-
Glowacka, I., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2959. [Link]
-
Shin, S. Y., et al. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 73. [Link]
-
Page, B. D., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 60(16), 7013-7027. [Link]
-
Glowacka, I., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2959. [Link]
-
da Silva, A. F. M., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Fundamental & Clinical Pharmacology, 38(1), 164-175. [Link]
-
Reyes-Gordillo, K., et al. (2007). Co-carcinogenic effect of cyclohexanol on the development of preneoplastic lesions in a rat hepatocarcinogenesis model. Molecular Carcinogenesis, 46(10), 863-871. [Link]
-
Fraga, A. G. M., et al. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 20(11), 19897-19915. [Link]
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]
-
Wu, H., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]
-
Yilmaz, I., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Medicinal Chemistry. [Link]
-
Wu, H., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]
-
PharmaCompass. (n.d.). (1S)-Cyclohex-3-Ene-1-Carboxylic Acid. [Link]
-
Li, Y., et al. (2023). Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer. Journal of Medicinal Chemistry, 66(4), 2825-2843. [Link]
-
Wang, Y., et al. (2023). A Novel Synthesized Cyclohexane-Hydroxytyrosol Derivative Suppresses Ovarian Cancer Cell Growth Through Inducing Reactive Oxidative Species and Blocking Autophagic Flux. Cancer Management and Research, 15, 1-18. [Link]
-
Wang, N., et al. (2022). Covalent inhibitors of EZH2: Design, synthesis and evaluation. Biomedicine & Pharmacotherapy, 146, 112617. [Link]
-
Stankova, I., et al. (2023). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Molecules, 28(13), 5099. [Link]
-
El-Malah, A. A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(30), 27247-27263. [Link]
-
Wu, H., et al. (2013). Structure of the catalytic domain of EZH2 reveals conformational plasticity in cofactor and substrate binding sites and explains oncogenic mutations. PLoS One, 8(12), e83737. [Link]
-
Flory, A. B., & LeBlanc, A. K. (2005). The Role of Cyclooxygenase in Carcinogenesis and Anticancer Therapy. Compendium on Continuing Education for the Practicing Veterinarian, 27(8). [Link]
- Foye, W. O. (2008). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
-
Pinto, M., et al. (2023). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Molecules, 28(24), 8109. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20903, 3-Cyclohexene-1-carboxylic acid. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Cyclohexene-1-carboxylic acid. In NIST Chemistry WebBook. [Link]
-
Gambari, R., et al. (2003). Molecular interactions with nuclear factor kappaB (NF-kappaB) transcription factors of a PNA-DNA chimera mimicking NF-kappaB binding sites. Oligonucleotides, 13(5), 333-344. [Link]
-
Cagle, D. W., et al. (2000). Pharmacokinetics and toxicology of the neuroprotective e,e,e-methanofullerene(63)-carboxylic acid in mice and primates. Toxicology and Applied Pharmacology, 163(3), 225-232. [Link]
-
De Luca, A., et al. (2024). Immunohistochemical Investigation of Cyclooxygenase-2 Expression in Rabbit Uterine Adenocarcinoma and the Potential Use of COX-2 Inhibitors in Cancer Therapy. Animals, 14(22), 3169. [Link]
-
Sharma, P., & Kumar, S. (2015). COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 532-552. [Link]
-
Pharmaffiliates. (n.d.). (S)-3-Cyclohexene-1-carboxylic Acid. [Link]
-
Bailey, M. J., et al. (2016). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 29(1), 133-143. [Link]
- Takeda Pharmaceutical Company Limited. (2011). Process for producing optically active carboxylic acid. U.S.
-
Walker, D. K. (2004). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. British Journal of Clinical Pharmacology, 58(Suppl 1), 601-608. [Link]
-
Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-kappaB puzzle. Cell, 109(Suppl), S81-S96. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
